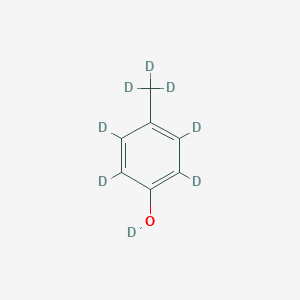

![molecular formula C10H11ClN2S B069327 5-氯-1-异丙基-1H-苯并[d]咪唑-2-硫醇 CAS No. 175276-96-7](/img/structure/B69327.png)

5-氯-1-异丙基-1H-苯并[d]咪唑-2-硫醇

描述

Synthesis Analysis

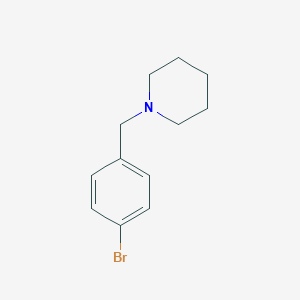

The synthesis of benzimidazole derivatives can be achieved through various methods, including the copper(I)-catalyzed tandem reaction of o-alkynylphenyl isothiocyanates with isocyanides, leading to the formation of benzimidazo[1,3]thiazines in good to excellent yields (Hao et al., 2014). Another method involves the use of thiamine hydrochloride as an efficient promoter for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in a water medium, highlighting an environmentally benign approach (Liu et al., 2012).

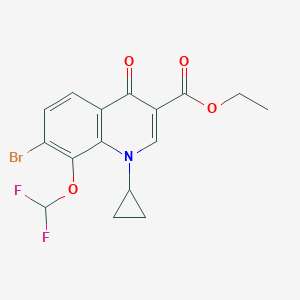

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, can be characterized by various spectroscopic techniques. Crystal structure determination through X-ray diffraction reveals the planar nature of the thiazole and imidazole rings, indicating π-π stacking interactions which may contribute to their biological activities (Feng Ya, 1997).

Chemical Reactions and Properties

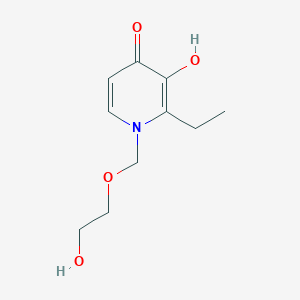

Benzimidazole derivatives participate in various chemical reactions, including copper- and palladium-catalyzed cross-coupling reactions, facilitating the synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives. These reactions are crucial for introducing functional groups and modifying the core benzimidazole structure to enhance biological activity (Shen et al., 2017).

科学研究应用

防腐蚀

已经研究了5-氯-1-异丙基-1H-苯并[d]咪唑-2-硫醇衍生物作为腐蚀抑制剂的潜力。例如,一项研究表明,含有苯并[d]咪唑基团的1,3,4-噁二唑衍生物在硫酸中对轻钢具有显著的腐蚀抑制性能。这些抑制剂在金属表面形成一层保护膜,表明在材料保护和工业过程中具有潜在应用(Ammal, Prajila, & Joseph, 2018)。

电化学性质

已经探索了与5-氯-1-异丙基-1H-苯并[d]咪唑-2-硫醇结构相关的咪唑-2-硫醇的电化学性质。一项研究确定了八种咪唑-2-硫醇的氧化和还原电位,揭示了对这些电位的取代基效应的见解,有助于更深入地理解它们的化学行为(Po et al., 1991)。

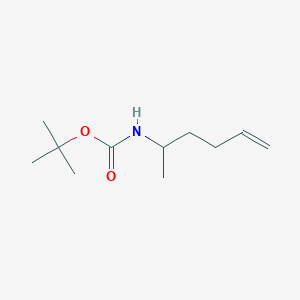

抗菌活性

具有苯并[d]咪唑-2-硫醇结构的化合物表现出显著的抗菌性能。研究已经合成了各种衍生物,显示出有希望的抗菌活性,表明在新型抗菌剂的开发中具有潜在应用(Ramalingam, Ramesh, & Sreenivasulu, 2019)。

酶抑制

已经确定了5-氯-1-异丙基-1H-苯并[d]咪唑-2-硫醇的某些衍生物作为α-葡萄糖苷酶等酶的有效抑制剂。这表明在调节酶活性方面,尤其在管理糖尿病等疾病方面具有潜在的治疗应用(Ali et al., 2022)。

光引发系统

已经研究了与5-氯-1-异丙基-1H-苯并[d]咪唑-2-硫醇密切相关的咪唑和噻唑衍生物在光引发系统中的作用。它们作为自由基光聚合中的协同引发剂的有效性表明在工业过程和材料科学中具有应用(Andrzejewska et al., 2006)。

安全和危害

属性

IUPAC Name |

6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUJUWLYXXACIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370919 | |

| Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol | |

CAS RN |

175276-96-7 | |

| Record name | 5-Chloro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。